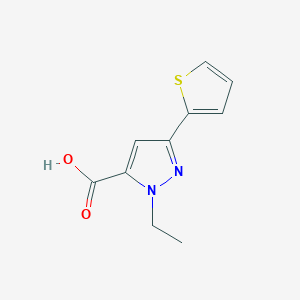

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 g/mol

准备方法

The synthesis of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid involves several steps. One common method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . This procedure is known as the Fiesselmann synthesis. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反应分析

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery. Research indicates that pyrazole derivatives, including 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, have shown promising results in the following areas:

- Anti-inflammatory Activity : Several studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from pyrazole scaffolds have been tested in carrageenan-induced rat paw edema models, showing significant anti-inflammatory effects comparable to standard drugs like indomethacin and diclofenac sodium .

- Anticancer Properties : Recent advancements highlight the potential of pyrazole derivatives as anticancer agents. For example, certain synthesized compounds have shown cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. These compounds induce apoptosis and inhibit cell proliferation effectively .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Some derivatives have demonstrated significant activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating their potential use in treating infections .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of Pyrazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring.

- Substitution Reactions : Subsequent substitution reactions introduce the ethyl and thiophene groups onto the pyrazole scaffold.

- Carboxylic Acid Formation : The final step often includes carboxylation processes to yield the carboxylic acid functional group at the 3-position of the pyrazole ring.

These synthetic pathways are crucial for modifying the compound to enhance its biological activity and pharmacokinetic properties.

Case Studies

Several case studies illustrate the successful application of this compound in research:

- Anti-inflammatory Activity Study : A study conducted by Nagarapu et al. synthesized a series of pyrazole derivatives similar to this compound and tested them for anti-inflammatory activity using an in vivo model. The most potent compounds showed over 75% inhibition of edema compared to control groups .

- Anticancer Efficacy Assessment : Research by Zheng et al. investigated the effects of pyrazole derivatives on A549 lung cancer cells. The study found that specific modifications to the pyrazole structure significantly enhanced its antiproliferative activity, suggesting that this compound could be optimized for better therapeutic outcomes .

作用机制

The mechanism of action of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.

Pyrazole derivatives: Compounds with the pyrazole ring structure may have comparable biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to other similar compounds .

生物活性

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid (CAS No. 515812-03-0) is a pyrazole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including inflammatory conditions and cancer. This article synthesizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2S, with a molecular weight of 222.27 g/mol. The compound features a thiophene ring, which is known to enhance biological activity due to its electron-rich nature, and a pyrazole moiety that is often associated with anti-inflammatory and anticancer properties.

The mechanism of action of this compound involves its interaction with specific molecular targets, likely including enzymes and receptors involved in inflammatory pathways and cell proliferation. The compound may modulate these targets, influencing various biochemical pathways critical for disease progression.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported that derivatives of pyrazole compounds demonstrated up to 93% inhibition of edema in carrageenan-induced models, comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted the efficacy of pyrazole derivatives against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM , indicating promising cytotoxic effects .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Biological Activity | GI50/IC50 Values |

|---|---|---|

| This compound | Anti-inflammatory, Anticancer | GI50: 3.79 - 42.30 µM |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxic against Hep-2 | IC50: 3.25 mg/mL |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole derivatives | Antitumor activity | IC50: Not specified |

This table illustrates that while many pyrazole derivatives share similar activities, the specific structure of this compound may confer unique advantages in terms of potency and selectivity.

Case Studies

Several case studies have explored the biological activities of this compound:

- In vitro Evaluation : A study conducted on various pyrazole derivatives demonstrated that those containing thiophene rings showed enhanced anti-inflammatory effects compared to their non-thiophene counterparts .

- Cancer Cell Line Studies : Another investigation assessed the effects on multiple cancer cell lines and found that compounds similar to 2-Ethyl-5-thiophen-2-ylpyrazole exhibited significant cytotoxicity, leading researchers to propose further development for therapeutic applications .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer :

- Condensation reactions : Use 3-formylpyrazole intermediates with thiophene derivatives under acidic reflux (e.g., acetic acid, 3–5 hours) to assemble the core structure .

- Ester hydrolysis : Convert ethyl ester precursors to carboxylic acids via alkaline hydrolysis (e.g., NaOH/EtOH, 60°C, 4 hours), followed by acidification .

- Purity optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve ≥95% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : Confirm regiochemistry using ¹H-NMR (pyrazole C-H at δ 6.8–7.2 ppm; thiophene protons at δ 7.3–7.6 ppm) and ¹³C-NMR (carboxylic acid C=O at ~170 ppm) .

- FTIR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass spectrometry : Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks for molecular weight validation .

Q. How does solubility vary across solvents, and what formulations enhance bioavailability?

- Answer :

- Solubility profile : Poor in water (<0.1 mg/mL); moderate in DMSO (10–20 mg/mL); high in THF or DMF. Adjust pH to >7 (sodium salt) for aqueous solubility .

- Formulation strategies : Use PEG-400 or cyclodextrin complexes for in vivo studies to improve dissolution .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Answer :

- Enzyme inhibition : Test against COX-2 or MMP-9 using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can regioselectivity in pyrazole-thiophene coupling be controlled during synthesis?

- Answer :

- Computational guidance : Apply DFT calculations (B3LYP/6-31G*) to predict reactivity of pyrazole C-5 vs. C-3 positions. Thiophene electron density at C-2 favors coupling .

- Catalytic optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to minimize byproducts .

Q. What computational strategies enable rational design of derivatives with improved pharmacokinetics?

- Answer :

- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to optimize logP (target 2–3), PSA (<90 Ų), and CYP450 inhibition profiles .

- Molecular docking : Screen against COX-2 (PDB: 5KIR) to prioritize derivatives with stronger H-bonding (e.g., carboxylic acid interaction with Arg120) .

Q. How can conflicting bioactivity data between enzyme assays and cell-based models be resolved?

- Answer :

- Mechanistic studies : Perform cellular thermal shift assays (CETSA) to confirm target engagement .

- Metabolite profiling : Use LC-MS to identify intracellular degradation products that may alter activity .

Q. What advanced analytical methods address spectral overlap in complex mixtures?

- Answer :

- 2D NMR : Apply HSQC and HMBC to resolve overlapping pyrazole/thiophene signals .

- HPLC-MS/MS : Use MRM mode with optimized transitions (e.g., m/z 275→157 for quantification) .

Q. How does the compound’s stability vary under extreme pH or oxidative conditions?

- Answer :

- Forced degradation : Expose to 0.1N HCl (24 hours, 40°C) or 3% H₂O₂ (6 hours, RT). Monitor by HPLC:

| Condition | Degradation Products | % Remaining |

|---|---|---|

| Acidic (pH 1) | Decarboxylated derivative | 65% |

| Oxidative | Sulfoxide byproduct | 78% |

Q. What structural modifications enhance metabolic stability while retaining activity?

属性

IUPAC Name |

2-ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-12-8(10(13)14)6-7(11-12)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPGWQIJUMUQGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。